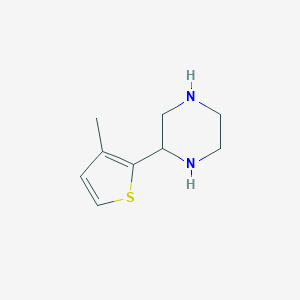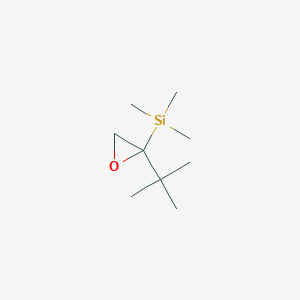
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is also known as tert-Butyldimethylsilyloxirane and is widely used in organic synthesis and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- is not well understood. However, it is believed to act as an electrophilic oxygen source in various chemical reactions. It is also believed to act as a chiral auxiliary in asymmetric synthesis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- are not well understood. However, it has been reported to have low toxicity and is not expected to have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- has various advantages and limitations for lab experiments. One of the main advantages is its high reactivity in various chemical reactions. It is also easily synthesized and readily available. However, one of the main limitations is its high cost and the requirement for specialized equipment for its synthesis and handling.
Orientations Futures
There are various future directions for the research and development of Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl-. One of the main directions is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the exploration of its potential applications in the synthesis of new natural products and pharmaceuticals. The use of Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- as a chiral auxiliary in asymmetric synthesis is also an area of future research. Additionally, the investigation of its potential applications in catalysis and materials science is an exciting area of future research.
Conclusion:
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- is a chemical compound that has various scientific research applications. It is widely used in organic synthesis and has potential applications in the synthesis of new natural products and pharmaceuticals. Its mechanism of action and biochemical and physiological effects are not well understood. However, it has been reported to have low toxicity and is not expected to have any adverse effects on human health. Its advantages and limitations for lab experiments have been discussed, and various future directions for research and development have been identified.
Méthodes De Synthèse
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- can be synthesized using various methods. One of the most common methods is the reaction of tert-butyl chloroacetate with lithium diisopropylamide (LDA) followed by the reaction with trimethylsilyl chloride. The reaction yields Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- as a colorless liquid.
Applications De Recherche Scientifique
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- has various scientific research applications. It is widely used in organic synthesis as a reagent in various chemical reactions. It is also used in the synthesis of various natural products and pharmaceuticals. Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- has also been used as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
114693-78-6 |
|---|---|
Nom du produit |
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- |
Formule moléculaire |
C9H20OSi |
Poids moléculaire |
172.34 g/mol |
Nom IUPAC |
(2-tert-butyloxiran-2-yl)-trimethylsilane |
InChI |
InChI=1S/C9H20OSi/c1-8(2,3)9(7-10-9)11(4,5)6/h7H2,1-6H3 |
Clé InChI |
OHTNQZPJGPVPAP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1(CO1)[Si](C)(C)C |
SMILES canonique |
CC(C)(C)C1(CO1)[Si](C)(C)C |
Synonymes |
trimethyl-(2-tert-butyloxiran-2-yl)silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



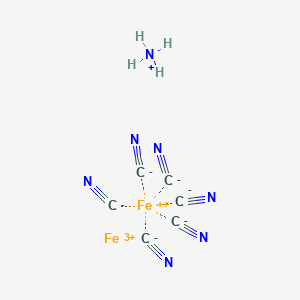
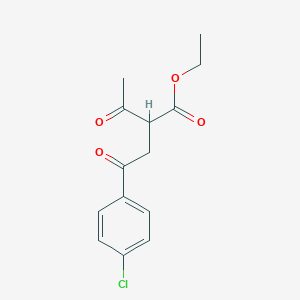
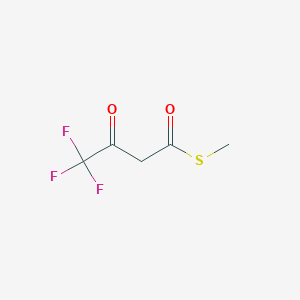
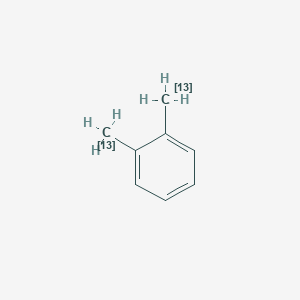
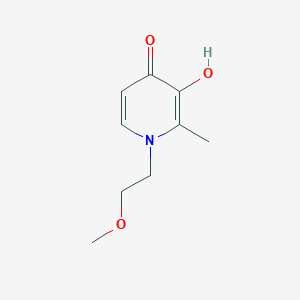
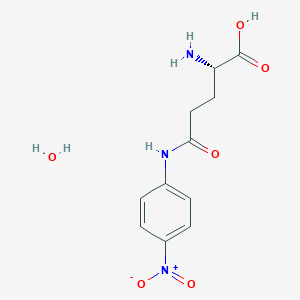
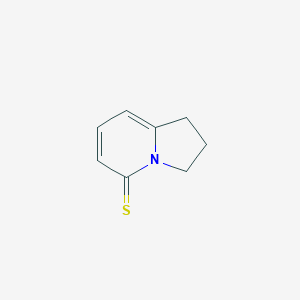
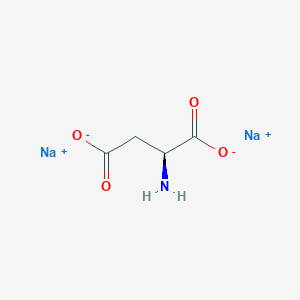
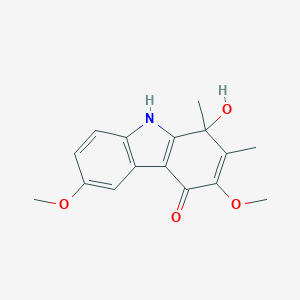
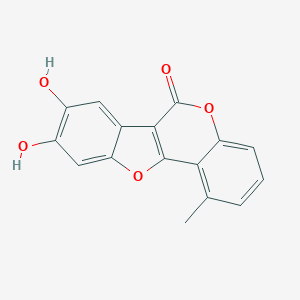
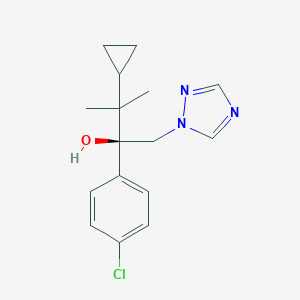
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)
